3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is a chemical compound that features a benzo[d][1,3]dioxole ring and a 4-chlorobenzyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Chloromethylation: The benzo[d][1,3]dioxole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Acrylamide Formation: The chloromethylated product is reacted with acryloyl chloride to form the acrylamide moiety.
N-Alkylation: Finally, the acrylamide is N-alkylated with 4-chlorobenzylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole ring.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole ring can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues such as cysteine. This dual interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an acrylamide moiety.
Benzo[d][1,3]dioxol-5-ol acetate: Similar benzo[d][1,3]dioxole ring but with an acetate group.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is unique due to the presence of both the benzo[d][1,3]dioxole ring and the 4-chlorobenzyl group attached to an acrylamide moiety. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H14ClNO3 |
---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C17H14ClNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2,(H,19,20) |
InChI Key |
CRWHAWNMCHVQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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